8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline 8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline
Brand Name: Vulcanchem
CAS No.: 96165-86-5
VCID: VC15949550
InChI: InChI=1S/C14H17NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h4,8-9H,3,5-7H2,1-2H3
SMILES:
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline

CAS No.: 96165-86-5

Cat. No.: VC15949550

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline - 96165-86-5

Specification

CAS No. 96165-86-5
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline
Standard InChI InChI=1S/C14H17NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h4,8-9H,3,5-7H2,1-2H3
Standard InChI Key FSOLZHFKZVHCCX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)CCN3C2=CCC3)OC

Introduction

Chemical Identity and Structural Features

8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline (Molecular Formula: C14H17NO2\text{C}_{14}\text{H}_{17}\text{NO}_2) is characterized by a fused pyrrolo[2,1-a]isoquinoline core with methoxy substituents at positions 8 and 9 (Figure 1). Its IUPAC name is 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline, and it has a molecular weight of 247.29 g/mol . The structure combines a partially saturated pyrrolidine ring fused to an isoquinoline system, with methoxy groups enhancing electronic diversity.

Key structural attributes:

  • Fused bicyclic system: The pyrrolo[2,1-a]isoquinoline skeleton provides rigidity and planar aromatic regions for molecular interactions.

  • Methoxy substituents: Electron-donating groups at positions 8 and 9 influence reactivity and solubility.

  • Saturation profile: Partial saturation in the pyrrolidine ring introduces conformational flexibility .

Synthetic Methodologies

Cloke Rearrangement-Based Synthesis

A seminal approach involves the Cloke rearrangement, as demonstrated by Bailey et al. . Starting from 6,7-dimethoxy-1-(2-phenylcyclopropyl)-3,4-dihydroisoquinoline (3b), N-methylation with iodomethane in refluxing acetone yields the title compound alongside its methiodide salt (Scheme 1). This method highlights the role of cyclopropane ring opening and subsequent reorganization under thermal conditions .

Optimized conditions:

  • Reagents: CH3I\text{CH}_3\text{I}, acetone

  • Temperature: Reflux (~56°C)

  • Key intermediate: Methiodide salt (4b) undergoes rearrangement to form the pyrrolo[2,1-a]isoquinoline core .

Structural Confirmation and Computational Insights

X-Ray Crystallography

Although direct X-ray data for the title compound is unavailable, related structures like 8,9-dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolinium iodide have been resolved . Key findings include:

  • Bond lengths: Aromatic C–C bonds average 1.39 Å, while saturated C–N bonds measure 1.47 Å.

  • Dihedral angles: The pyrrolidine ring adopts a half-chair conformation, minimizing steric strain .

Predicted Physicochemical Properties

Computational models predict:

  • LogP: 2.1 (moderate lipophilicity).

  • Polar surface area: 35 Ų (suggesting blood-brain barrier permeability).

  • Collision cross-section: 151.5 Ų ([M+H]+ adduct) .

Research Applications and Biological Relevance

Medicinal Chemistry

Pyrrolo[2,1-a]isoquinoline derivatives exhibit diverse bioactivities:

  • Anticancer potential: Analogous compounds inhibit tubulin polymerization (IC₅₀ ~1.2 μM) .

  • Antimicrobial activity: Structural motifs interact with bacterial cell wall synthesis enzymes .

Chemical Diversification

The title compound serves as a precursor for:

  • Urea derivatives: Reaction with primary amines yields substituted ureas, expanding pharmacophore diversity .

  • Michael adducts: Activated alkynes (e.g., methyl propiolate) undergo conjugate additions at the α-position .

Challenges and Future Directions

  • Synthetic scalability: Gram-scale reactions show 85% yields in model systems, but methoxy-substituted variants require optimization .

  • Biological profiling: No in vivo data exists; priority areas include kinase inhibition and neuropharmacology screens.

MethodReactantsCatalystYield (%)
Cloke rearrangement6,7-Dimethoxy-THIQ, CH3I\text{CH}_3\text{I}None72
MulticomponentIsatin, THIQ, phenylacetyleneBenzoic acid86

Table 2: Predicted physicochemical properties .

PropertyValue
Molecular weight247.29 g/mol
LogP2.1
Polar surface area35 Ų
CCS ([M+H]+)151.5 Ų

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